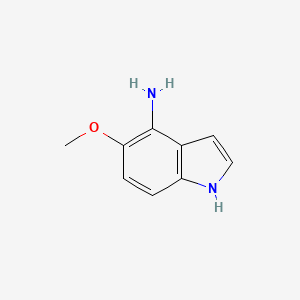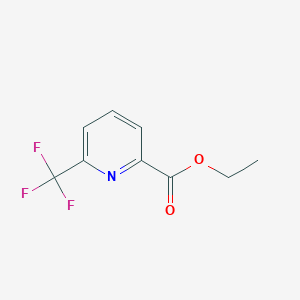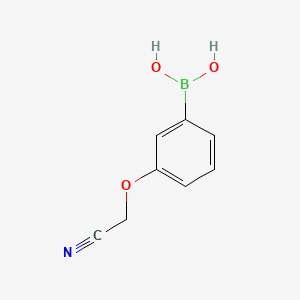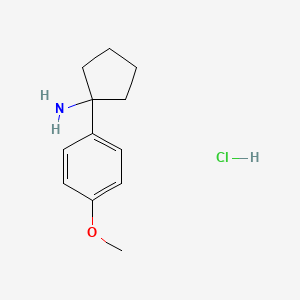
1-(4-Methoxyphenyl)cyclopentan-1-amine hydrochloride
Overview
Description
“1-(4-Methoxyphenyl)cyclopentan-1-amine hydrochloride” is an organic compound . It has a molecular weight of 227.73 . The IUPAC name for this compound is 1-(4-methoxyphenyl)cyclopentanamine hydrochloride . It appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO.ClH/c1-14-11-6-4-10(5-7-11)12(13)8-2-3-9-12;/h4-7H,2-3,8-9,13H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a melting point of 248-250 degrees . It is stored at room temperature .Scientific Research Applications
Chemical Reactions and Mechanisms
- Kinetics and Mechanisms in Reactions with Alicyclic Amines : Research on the reactions of related compounds like 3-methoxyphenyl with alicyclic amines has provided insights into reaction kinetics and mechanisms. These studies, which include the formation of zwitterionic intermediates in certain conditions, help in understanding the behavior of similar compounds in chemical reactions (Castro et al., 2001).
Synthesis and Structural Analysis
- Asymmetric Synthesis and Structure Analysis : Asymmetric synthesis using related compounds as intermediates has been explored for various applications. For instance, the synthesis of clopidogrel hydrogen sulfate using a compound with a similar structure to 1-(4-Methoxyphenyl)cyclopentan-1-amine hydrochloride demonstrates the potential for creating medically relevant molecules (Sashikanth et al., 2013).
Applications in Drug Development
- Role in Developing Pharmacologically Active Compounds : The synthesis and evaluation of compounds with structures similar to 1-(4-Methoxyphenyl)cyclopentan-1-amine hydrochloride have led to the development of pharmacologically active compounds. These include drugs with potential applications in areas like dopamine blocking (Jarboe et al., 1978).
Material Science and Organometallic Chemistry
- Innovations in Material Science and Organometallic Chemistry : The synthesis of related compounds has been pivotal in the development of new materials and organometallic compounds. Such research has broad applications, ranging from industrial processes to novel material creation (Fischer et al., 2014).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with this compound, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
properties
IUPAC Name |
1-(4-methoxyphenyl)cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-11-6-4-10(5-7-11)12(13)8-2-3-9-12;/h4-7H,2-3,8-9,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFINDQKJMNKQEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)cyclopentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



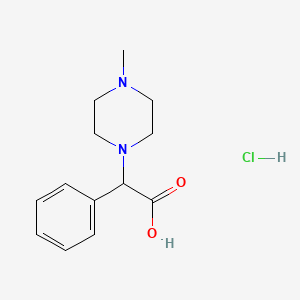
![N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline](/img/structure/B1419622.png)
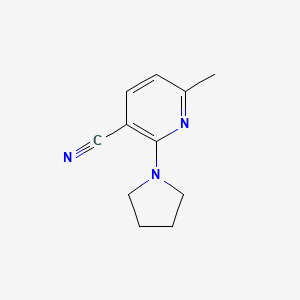
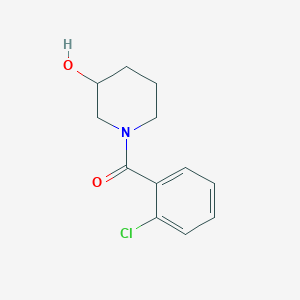
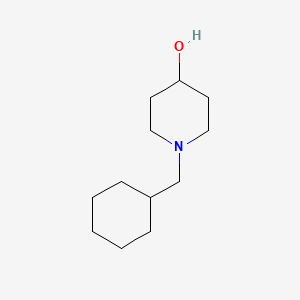
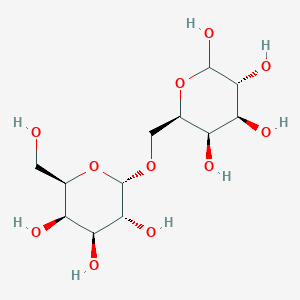
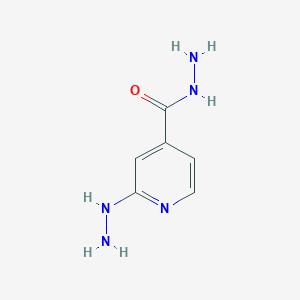
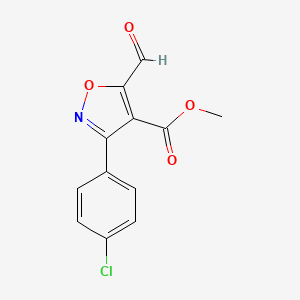
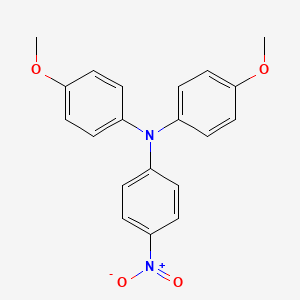
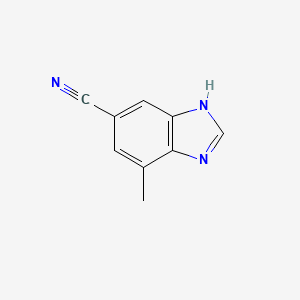
![(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1419640.png)
